1-amino-3-methoxycyclobutane-1-carboxamidehydrochloride,Mixtureofdiastereomers
CAS No.: 2839139-20-5
Cat. No.: VC12001862
Molecular Formula: C6H13ClN2O2
Molecular Weight: 180.63 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2839139-20-5 |
|---|---|
| Molecular Formula | C6H13ClN2O2 |
| Molecular Weight | 180.63 g/mol |
| IUPAC Name | 1-amino-3-methoxycyclobutane-1-carboxamide;hydrochloride |
| Standard InChI | InChI=1S/C6H12N2O2.ClH/c1-10-4-2-6(8,3-4)5(7)9;/h4H,2-3,8H2,1H3,(H2,7,9);1H |
| Standard InChI Key | MYUFHOYHKDSREH-UHFFFAOYSA-N |
| SMILES | COC1CC(C1)(C(=O)N)N.Cl |
| Canonical SMILES | COC1CC(C1)(C(=O)N)N.Cl |
Introduction
1-Amino-3-methoxycyclobutane-1-carboxamide hydrochloride, a mixture of diastereomers, is a complex organic compound with the CAS number 2839139-20-5. This compound is of interest in various chemical and pharmaceutical applications due to its unique structure and potential biological activities. The following sections will delve into its chemical properties, synthesis, and potential applications.
Synthesis
The synthesis of 1-amino-3-methoxycyclobutane-1-carboxamide hydrochloride involves several steps, typically starting from a cyclobutane derivative. The process may include:
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Cyclobutane Ring Formation: This can be achieved through various methods such as cycloaddition reactions.
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Introduction of Amino and Methoxy Groups: These functional groups can be introduced through nucleophilic substitution reactions.
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Carboxamide Formation: This involves reacting the amino group with a carboxylic acid derivative.
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Hydrochloride Salt Formation: The final step involves converting the carboxamide into its hydrochloride salt form.
Pharmaceutical Applications
Compounds with similar structures have been explored for their potential biological activities, including antimicrobial, antiviral, and anticancer properties. The specific biological activity of 1-amino-3-methoxycyclobutane-1-carboxamide hydrochloride would depend on further research and testing.
Chemical Research
In chemical research, this compound could serve as a precursor or intermediate for synthesizing more complex molecules, leveraging its unique cyclobutane core and functional groups.
Data Tables
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